molecular formula C16H20N2O B12905083 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one

4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B12905083
M. Wt: 256.34 g/mol
InChI Key: APAANMAWGGRZOF-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a heptylidene group at the 4-position and a phenyl group at the 3-position. Pyrazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. One common method includes:

    Condensation Reaction: An aldehyde (such as benzaldehyde) reacts with heptanal in the presence of a base to form the corresponding heptylidene intermediate.

    Cyclization: The intermediate then reacts with phenylhydrazine under acidic or basic conditions to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has potential applications in drug discovery and development. Pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties, making them candidates for pharmaceutical research.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for developing new medications targeting various diseases.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in coatings, plastics, and other materials science fields.

Mechanism of Action

The mechanism of action of 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its analgesic and anti-inflammatory properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic agent.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

Uniqueness

4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific heptylidene substitution, which may confer distinct chemical and biological properties compared to other pyrazolones. This uniqueness can be leveraged in designing new compounds with tailored activities for specific applications.

Biological Activity

4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-component reaction. The process often utilizes starting materials such as heptyl aldehyde and phenyl hydrazine, followed by cyclization and functionalization steps to yield the target compound. The synthetic pathway can be summarized as follows:

  • Formation of the Pyrazole Ring : Reaction of heptyl aldehyde with phenyl hydrazine.
  • Cyclization : Under acidic or basic conditions to form the pyrazole structure.
  • Functionalization : Introduction of substituents to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in a comparative study, it was found that derivatives with specific substitutions exhibited IC50 values ranging from 60 nM to over 500 nM against gastric and liver cancer cells .

CompoundCancer Cell LineIC50 (nM)
This compoundNUGC (Gastric)60
This compoundHEPG2 (Liver)399
4b (OCH3 substitution)MCF (Breast)580

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. The zone of inhibition was measured using standard methods, revealing promising results that suggest potential use in treating bacterial infections .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways such as p38 MAP kinase and PPARγ agonism .

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives, including our compound, in a high-throughput screening for anticancer activity. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cell lines .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(4E)-4-heptylidene-3-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C16H20N2O/c1-2-3-4-5-9-12-14-15(17-18-16(14)19)13-10-7-6-8-11-13/h6-8,10-12H,2-5,9H2,1H3,(H,18,19)/b14-12+

InChI Key

APAANMAWGGRZOF-WYMLVPIESA-N

Isomeric SMILES

CCCCCC/C=C/1\C(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCC=C1C(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.